molecular formula C12H15N3O2S2 B2997646 2-[4-(Methylsulfonyl)piperazino]-1,3-benzothiazole CAS No. 460994-84-7

2-[4-(Methylsulfonyl)piperazino]-1,3-benzothiazole

Cat. No. B2997646
CAS RN: 460994-84-7
M. Wt: 297.39
InChI Key: YSSKILJIEICGRQ-UHFFFAOYSA-N
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Description

2-[4-(Methylsulfonyl)piperazino]-1,3-benzothiazole is a chemical compound . It is a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antiproliferative Activity

A series of benzothiazole derivatives, including those bearing piperazino-arylsulfonamides, have demonstrated significant antiproliferative activity against a wide range of human tumor-derived cell lines. These compounds have shown potency against both hematological and solid tumor-derived cell lines, indicating their potential as anticancer agents (Al-Soud et al., 2008). Similarly, other derivatives have been found to exhibit remarkable effects against human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines, highlighting their potential for further development as anticancer drugs (Al-Soud et al., 2010).

Antimicrobial Activity

The antimicrobial activity of benzothiazole derivatives has also been explored, with several compounds displaying considerable antibacterial activity against a range of pathogenic bacteria. These findings underscore the potential of benzothiazole derivatives as antimicrobial agents, capable of addressing various bacterial infections (Patel & Agravat, 2009). Furthermore, novel derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, revealing compounds with moderate to very good activity, which underscores their potential in anti-tubercular therapy (Naidu et al., 2014).

Anticancer Screening

The design and synthesis of benzothiazole-piperazine-1,2,3-triazole hybrids, among other derivatives, have been conducted with the aim of identifying potent anticancer agents. Some of these compounds have shown promising antiproliferative inhibition potency against various human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Aouad et al., 2018).

Safety and Hazards

The safety data sheet for 2-[4-(Methylsulfonyl)piperazino]-1,3-benzothiazole indicates that it is a chemical substance and should be handled with care .

properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-19(16,17)15-8-6-14(7-9-15)12-13-10-4-2-3-5-11(10)18-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSKILJIEICGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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